N-[(3,5-di-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide
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Overview
Description
N-[(3,5-di-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of bulky tert-butyl groups and a dicyclohexylphosphanyl moiety, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-di-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,5-di-tert-butylbromobenzene with n-butyllithium to form the corresponding lithium salt, which is then reacted with a phosphine derivative to introduce the dicyclohexylphosphanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-di-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring or the phosphanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[(3,5-di-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide has several applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in biochemical studies, particularly in enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-[(3,5-di-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide exerts its effects involves its ability to coordinate with metal ions and participate in redox reactions. The bulky tert-butyl groups provide steric protection, while the dicyclohexylphosphanyl group enhances its binding affinity to metal centers. This coordination can lead to the activation of molecular targets and pathways involved in catalysis and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Bis(o-aminophenol) N,N′-bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamine: Known for its redox non-innocent behavior and coordination with transition metals.
N,N′-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide: Used as a dye and in organic electronics.
trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile: Utilized in the synthesis of microporous polymers.
Uniqueness
N-[(3,5-di-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide stands out due to its unique combination of steric bulk and phosphanyl functionality, which provides enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in catalysis and material science applications.
Properties
Molecular Formula |
C37H58NOPS |
---|---|
Molecular Weight |
595.9 g/mol |
IUPAC Name |
N-[(3,5-ditert-butylphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C37H58NOPS/c1-35(2,3)28-24-27(25-29(26-28)36(4,5)6)34(38-41(39)37(7,8)9)32-22-16-17-23-33(32)40(30-18-12-10-13-19-30)31-20-14-11-15-21-31/h16-17,22-26,30-31,34,38H,10-15,18-21H2,1-9H3 |
InChI Key |
ZQVZSZXJJVJALL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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